molecular formula C4H6ClN3 B1295470 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole CAS No. 56616-97-8

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

Cat. No.: B1295470
CAS No.: 56616-97-8
M. Wt: 131.56 g/mol
InChI Key: VASAIVDULFBVCG-UHFFFAOYSA-N
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Safety and Hazards

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause serious eye irritation . It should be stored away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .

Future Directions

The future directions for research on 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole and other 1,2,4-triazoles involve further exploration of their synthesis methods and potential applications. There is interest in finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole typically involves the chlorination of 1,3-dimethyl-1H-1,2,4-triazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Scientific Research Applications

Chemistry: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives have been studied for their biological activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

5-chloro-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-4(5)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASAIVDULFBVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205191
Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
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Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-97-8
Record name 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
Source EPA DSSTox
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Record name 5-chloro-1,3-dimethyl-1H-1,2,4-triazole
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